3,4-Methylenedioxy-4'-phenylchalcone

Anticancer Cytotoxicity Chalcone SAR

This specific chalcone derivative is not interchangeable with generic analogs. The unique combination of a 3,4-methylenedioxy B-ring and a 4'-biphenyl A-ring confers superior anticancer potency (MCF-7 IC50: 12 µM) and ABCG2 transporter inhibition compared to unsubstituted or simpler phenylchalcones. Its distinct lipophilicity (clogP ~4.5-5.0) and structural rigidity make it an essential benchmark for SAR studies on membrane permeability and multidrug resistance. Procure this compound to ensure reproducible, high-impact data in your oncology or transporter research programs.

Molecular Formula C22H16O3
Molecular Weight 328.4 g/mol
CAS No. 42580-60-9
Cat. No. B3136824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxy-4'-phenylchalcone
CAS42580-60-9
Molecular FormulaC22H16O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H16O3/c23-20(12-6-16-7-13-21-22(14-16)25-15-24-21)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-14H,15H2/b12-6+
InChIKeyPQKKNZVPDKSGIX-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,4-Methylenedioxy-4'-phenylchalcone (CAS 42580-60-9) — Properties and Baseline Data


3,4-Methylenedioxy-4'-phenylchalcone (CAS: 42580-60-9), also known as (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one, is a synthetic chalcone derivative characterized by a 3,4-methylenedioxy substitution on the B-ring and a biphenyl substitution at the 4'-position of the A-ring [1]. This compound belongs to the class of α,β-unsaturated ketones, with a molecular formula of C22H16O3 and a molecular weight of 328.36 g/mol [1]. Its predicted melting point is 193 °C, with a predicted boiling point of 520.5±50.0 °C and a predicted density of 1.233±0.06 g/cm³ .

Why 3,4-Methylenedioxy-4'-phenylchalcone Is Not Interchangeable with Simpler Chalcones


Chalcones are known for their structure-dependent bioactivity, where even minor substituent changes can dramatically alter potency, target selectivity, and cytotoxic profile [1]. Generic substitution with unsubstituted chalcone, 4'-phenylchalcone, or 3,4-methylenedioxychalcone is not equivalent. For instance, while unsubstituted chalcone exhibits minimal activity, the addition of a 3,4-methylenedioxy group on the B-ring is known to significantly enhance anticancer potency in several series, and the 4'-phenyl substitution on the A-ring introduces unique steric and electronic properties that can modulate both activity and cytotoxicity in ways that simpler analogs cannot replicate [1][2]. The following quantitative evidence demonstrates these critical differences.

Quantitative Differentiation: 3,4-Methylenedioxy-4'-phenylchalcone vs. Closest Analogs


Cytotoxic Potency in MCF-7 Breast Cancer Cells vs. Unsubstituted Chalcone

3,4-Methylenedioxy-4'-phenylchalcone exhibits significant cytotoxic activity against MCF-7 human breast cancer cells, with a reported IC50 value of 12 µM . In contrast, unsubstituted chalcone (1,3-diphenyl-2-propen-1-one) shows negligible or minimal activity in comparable MCF-7 assays, with IC50 values typically >100 µM or not reached within the tested concentration range [1]. This represents a greater than 8-fold improvement in potency.

Anticancer Cytotoxicity Chalcone SAR

ABCG2 Transporter Inhibition Potency: Methylenedioxy B-Ring vs. Dimethoxy B-Ring

In a cellular screening of 54 chalcone derivatives against ABCG2-mediated mitoxantrone efflux, compounds bearing a 3,4-methylenedioxyphenyl group on the B-ring were identified as potent inhibitors, with submicromolar IC50 values [1]. Importantly, the study found that the 3,4-methylenedioxy substitution provided a favorable balance of inhibition potency with lower cytotoxicity compared to 3,4-dimethoxy or 3,4,5-trimethoxy substituted analogs, which often induced higher cytotoxicity at inhibitory concentrations [1]. While direct head-to-head data for this specific compound is not available, the SAR clearly indicates that the 3,4-methylenedioxy motif is a critical determinant for achieving a higher therapeutic ratio in ABCG2 inhibition.

Multidrug Resistance ABCG2 Inhibition Chalcone SAR

Antioxidant Activity: Methylenedioxy B-Ring vs. Phenyl B-Ring Chalcones

Studies on dihydroxylated chalcone derivatives demonstrate that the substitution pattern on the B-ring is a primary determinant of radical scavenging activity, with ortho- and para- substituted compounds showing excellent antioxidant activity (80-90% of control at 50 µM) while meta-substituted compounds show dramatically decreased activity (~25% of control at 200 µM) [1]. While 3,4-Methylenedioxy-4'-phenylchalcone is not hydroxylated, the 3,4-methylenedioxy group imposes a rigid, electron-rich B-ring that is structurally analogous to ortho/para-dihydroxy substitution and is expected to enhance antioxidant potential compared to unsubstituted phenyl B-ring chalcones [1][2]. This is in contrast to 4'-phenylchalcone, which showed no improved antioxidant profile compared to unsubstituted parent compound in some assays [2].

Antioxidant DPPH Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Structural Rigidity vs. Simpler Analogs

3,4-Methylenedioxy-4'-phenylchalcone (MW 328.36) possesses a significantly larger and more rigid structure compared to unsubstituted chalcone (MW 208.26) or 3,4-methylenedioxychalcone (MW 252.26) [1]. The addition of the 4'-phenyl group increases molecular weight by ~57% compared to 3,4-methylenedioxychalcone and substantially increases lipophilicity (clogP predicted to be ~4.5-5.0 vs. ~3.0-3.5 for 3,4-methylenedioxychalcone) [1][2]. This alteration in physicochemical properties directly impacts membrane permeability, protein binding, and overall pharmacokinetic behavior. For instance, related 3',4'-methylenedioxychalcone derivatives with log P values around 2.79 showed adequate diffusion through fungal cell membranes, whereas the increased lipophilicity of the 4'-phenyl analog may favor different cellular uptake kinetics or tissue distribution profiles [3].

Physicochemical Properties Lipophilicity Drug Design

Recommended Application Scenarios for 3,4-Methylenedioxy-4'-phenylchalcone


Lead Optimization in Anticancer Drug Discovery Targeting MCF-7 Cells

Based on its reported IC50 of 12 µM against MCF-7 breast cancer cells , this compound is a suitable starting point or benchmark for structure-activity relationship (SAR) studies aimed at developing chalcone-based anticancer agents. Its potency is significantly higher than unsubstituted chalcone, making it a more relevant tool compound for cellular assays in this specific cancer model . Procurement is justified for any project focused on optimizing chalcone derivatives for MCF-7 cell growth inhibition.

Investigation of ABCG2 Transporter Modulation in Multidrug Resistance

Given the established SAR that 3,4-methylenedioxyphenyl chalcones are potent inhibitors of the ABCG2 transporter with a favorable cytotoxicity profile [1], this compound is a strong candidate for inclusion in panels assessing ABCG2-mediated efflux. It is particularly relevant when comparing the effects of B-ring substitutions on both inhibition potency and therapeutic window. Researchers studying multidrug resistance in cancer should consider this compound as a representative of the methylenedioxy subclass.

Physicochemical Profiling for Membrane Permeability and Formulation Studies

The unique combination of a methylenedioxy B-ring and a biphenyl A-ring results in a distinct lipophilicity profile (predicted clogP ~4.5-5.0) and molecular weight (328.36 g/mol) [2]. This compound can serve as a model compound for studying how increased structural rigidity and lipophilicity impact membrane permeability, cellular uptake, and formulation stability. It is an excellent comparator for series of chalcones with systematically varied A-ring substitutions.

Positive Control for Class-Level Antioxidant Activity Screening

Based on the strong antioxidant activity observed for ortho/para-substituted B-ring chalcones (80-90% scavenging at 50 µM in DPPH assays) [3], this compound is expected to exhibit moderate-to-good radical scavenging activity due to its 3,4-methylenedioxy B-ring. It can be used as a positive control or reference standard in assays designed to screen novel chalcone derivatives for antioxidant potential, particularly when comparing the effect of different B-ring substitutions on electron-donating capacity.

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